molecular formula C16H21BrFNO3 B1401217 Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate CAS No. 1379375-36-6

Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate

Katalognummer B1401217
CAS-Nummer: 1379375-36-6
Molekulargewicht: 374.24 g/mol
InChI-Schlüssel: YAYMFXUDSWLTDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate” is a chemical compound with diverse applications in scientific research1. Its complex structure enables investigations into various fields, from drug discovery to material science1.



Synthesis Analysis

The synthesis of this compound involves specific precursor chemicals2. However, the exact synthesis process for “Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate” is not explicitly mentioned in the available resources.



Molecular Structure Analysis

The molecular formula of “Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate” is C16H21BrFNO33. However, the detailed molecular structure analysis is not available in the retrieved resources.



Chemical Reactions Analysis

The specific chemical reactions involving “Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate” are not explicitly mentioned in the available resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate” are not explicitly mentioned in the available resources.


Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Pharmaceutical Applications

  • Intermediate in Drug Synthesis : It acts as a key intermediate in the synthesis of various pharmaceuticals, such as Vandetanib, used in treating cancer (Wang et al., 2015).
  • Development of Potent Deoxycytidine Kinase Inhibitors : A derivative, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, is crucial in preparing potent deoxycytidine kinase inhibitors, highlighting its significance in cancer treatment (Zhang et al., 2009).

Molecular Structure and Properties

  • X-ray Crystallography : The structure of related compounds has been studied through X-ray crystallography, providing insights into molecular packing and intermolecular interactions, crucial for understanding its behavior in different environments (Didierjean et al., 2004).

Biological Evaluation

  • Antibacterial and Anthelmintic Activity : Some derivatives have been screened for antibacterial and anthelmintic activities, with varying degrees of effectiveness, suggesting potential for further exploration in these areas (Sanjeevarayappa et al., 2015).

Safety And Hazards

The safety data sheet for “Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate” suggests that it should only be used for research and development by, or directly under the supervision of, a technically qualified individual4. However, detailed safety and hazard information is not available in the retrieved resources.


Zukünftige Richtungen

“Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate” is a valuable tool for advancing scientific knowledge, with potential applications in various fields, from drug discovery to material science1. However, the specific future directions for this compound are not explicitly mentioned in the available resources.


Please note that the information provided is based on the available resources and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field may be required.


Eigenschaften

IUPAC Name

tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrFNO3/c1-16(2,3)22-15(20)19-6-4-13(5-7-19)21-14-9-11(17)8-12(18)10-14/h8-10,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYMFXUDSWLTDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate

Synthesis routes and methods

Procedure details

To a mixture of triphenylphosphine (1.75 g, 6.66 mmol) and 3-bromo-5-fluorophenol (795 mg, 4.16 mmol) and tert-butyl 4-hydroxypiperidine-1-carboxylate (922 mg, 4.58 mmol) in THF (20. mL) was added di-tert-butyl azodicarboxylate (1.53 g, 6.66 mmol) (DBAD) at 0° C. The reaction was stirred overnight at room temperature. The solvent was removed and the residue was dissolved in methanol and purified by preparative-LCMS (C18 column eluting with a gradient of ACN/H2O containing 0.15% NH4OH) to give the desired product (1.09 g, 70%). LCMS (M+Na)+: 396.0, 398.0.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
795 mg
Type
reactant
Reaction Step One
Quantity
922 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(3-bromo-5-fluorophenoxy)piperidine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.